molecular formula C12H18ClNO B1419197 4-(3-Methoxyphenyl)piperidine hydrochloride CAS No. 325808-20-6

4-(3-Methoxyphenyl)piperidine hydrochloride

Cat. No. B1419197
CAS RN: 325808-20-6
M. Wt: 227.73 g/mol
InChI Key: UFIHUSFFAGVMDG-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperidine hydrochloride is a unique chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(3-Methoxyphenyl)piperidine hydrochloride can be represented by the SMILES string Cl.COc1cccc(c1)C2CCNCC2 . The InChI code for this compound is 1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Methoxyphenyl)piperidine hydrochloride include a molecular weight of 227.73 . It is a solid at room temperature .

Scientific Research Applications

Anticancer Agents

4-(3-Methoxyphenyl)piperidine hydrochloride: has been explored for its potential in anticancer therapy. Piperidine derivatives have shown activity against androgen-refractory cancer cell lines, which are often resistant to conventional treatments . The compound’s structural framework allows for the synthesis of agents that can interact with cancer cell pathways, potentially inhibiting cell migration and inducing apoptosis .

Cholinesterase Inhibition

This compound has been studied for its ability to inhibit cholinesterase, an enzyme that breaks down acetylcholine—a neurotransmitter involved in many functions including memory and muscle control . Inhibition of cholinesterase can be beneficial in treating conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced.

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) is another enzyme that degrades neurotransmitters such as dopamine and serotonin4-(3-Methoxyphenyl)piperidine hydrochloride derivatives with a terminal alkyne group have been found essential for efficient MAO-B inhibition, which is a target for treating psychiatric disorders and neurodegenerative diseases .

Antimicrobial Activity

Piperidine derivatives, including 4-(3-Methoxyphenyl)piperidine hydrochloride , have been investigated for their antimicrobial properties. These compounds can be designed to disrupt bacterial cell walls or interfere with essential bacterial enzymes, offering a potential pathway for new antibiotic drugs .

Analgesic Properties

The analgesic (pain-relieving) properties of piperidine derivatives make them candidates for the development of new painkillers. By modulating pain pathways, these compounds could offer relief without the addictive potential of opioids .

Anti-Inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating many chronic diseases. Piperidine derivatives have been shown to possess anti-inflammatory properties, which could be harnessed to develop new anti-inflammatory medications .

Antidepressant Effects

Some piperidine derivatives have exhibited antidepressant-like effects in preclinical studies. These effects are likely due to the compounds’ interaction with neurotransmitter systems in the brain, which are often dysregulated in depression .

Antioxidant Activity

Piperidine derivatives can also act as antioxidants, neutralizing free radicals that cause oxidative stress and damage to cells. This property is significant for the prevention of diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

properties

IUPAC Name

4-(3-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHUSFFAGVMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662841
Record name 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)piperidine hydrochloride

CAS RN

325808-20-6
Record name 4-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methoxyphenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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